Benzoic acid 2,4-dibromo-5-chloro- CAS 150812-33-2 properties
Benzoic acid 2,4-dibromo-5-chloro- CAS 150812-33-2 properties
This technical guide provides an in-depth analysis of 2,4-Dibromo-5-chlorobenzoic acid (CAS 150812-33-2), a critical halogenated intermediate used in the synthesis of high-value pharmaceuticals, including SGLT-2 inhibitors and anticoccidial agents like Halofuginone.
CAS: 150812-33-2 | Formula: C₇H₃Br₂ClO₂ | M.W.: 314.36 g/mol
Executive Summary
2,4-Dibromo-5-chlorobenzoic acid is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables regioselective cross-coupling. Its "1,2,4,5" substitution motif allows medicinal chemists to sequentially functionalize the benzene core—utilizing the reactivity difference between the two bromine atoms and the chlorine atom. It serves as a pivotal intermediate in the manufacturing of Halofuginone (via a quinazolinone scaffold) and next-generation antidiabetic drugs.
Physicochemical Profiling
The compound exists as a white crystalline solid.[1] Its high halogen content renders it lipophilic, yet the carboxylic acid moiety ensures solubility in polar organic solvents and basic aqueous media.
Table 1: Core Physical Properties
| Property | Value / Description | Source Validation |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 173 – 176 °C | [1] |
| Assay (HPLC) | ≥ 98.0% (Industrial Standard) | [2] |
| ¹H NMR (CDCl₃) | δ 7.99 (s, 1H, H-3), 8.07 (s, 1H, H-6) | [1] |
| MS (ESI) | m/z 314.5 [M-H]⁻ | [1] |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in water (acidic pH) | Exp.[2][3][4] Derived |
| pKa (Calc.) | ~2.5 (Enhanced acidity due to ortho-Br/meta-Cl EWGs) | Chem. Principles |
Analyst Note: The ¹H NMR spectrum exhibits two distinct singlets. The proton at C6 (δ 8.07) is deshielded by the ortho-carboxyl group. The proton at C3 (δ 7.99) is shielded relative to H6 but remains downfield due to the flanking bromine atoms at C2 and C4.
Synthetic Pathways & Manufacturing
The industrial synthesis of CAS 150812-33-2 avoids direct halogenation of benzoic acid, which often suffers from poor regioselectivity. Instead, a "Methyl Oxidation Strategy" is preferred, starting from m-chlorotoluene. This route ensures the halogens are locked in position before the carboxyl group is formed.
Validated Synthesis Protocol (Two-Step)
Step 1: Regioselective Bromination
Reaction: m-Chlorotoluene + 2 Br₂ → 2,4-Dibromo-5-chlorotoluene
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Reagents: Bromine (Br₂), Anhydrous FeCl₃ (Cat.), Dichloromethane or CHCl₃.
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Mechanism: Electrophilic Aromatic Substitution (EAS). The methyl group (o/p-director) and chlorine (o/p-director) cooperatively direct the first bromine to position 4 and the second to position 2.
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Process:
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Charge m-chlorotoluene and FeCl₃ (5 mol%) into the reactor.
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Cool to 0–5 °C to control exotherm.
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Add Br₂ dropwise over 4 hours.
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Quench with NaHSO₃ (aq) to remove excess bromine.
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Yield: ~73% (White crystals, MP 92–95 °C) [1].
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Step 2: Methyl Group Oxidation
Reaction: 2,4-Dibromo-5-chlorotoluene + KMnO₄ → 2,4-Dibromo-5-chlorobenzoic acid
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Reagents: KMnO₄, Pyridine/Water (1:2 v/v).
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Rationale: Pyridine acts as a phase transfer catalyst and solubilizer, preventing the precipitation of MnO₂ from stalling the reaction on the solid organic surface.
-
Protocol:
Reaction Engineering Diagram
The following diagram illustrates the critical process flow and decision gates for the synthesis.
Figure 1: Industrial synthesis workflow utilizing the Methyl Oxidation Strategy to ensure regiochemical purity.
Applications in Drug Development[3][6][7]
Precursor for Quinazolinone Scaffolds (Halofuginone)
CAS 150812-33-2 is the direct precursor to 7-bromo-6-chloro-4(3H)-quinazolinone .
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Chemistry: Condensation with formamidine acetate.
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Mechanism: The carboxyl group forms the amide, while the ortho-bromine (C2) undergoes nucleophilic displacement by the amidine nitrogen, closing the pyrimidine ring [3].
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Significance: This scaffold is essential for synthesizing Halofuginone, a potent anticoccidial and anti-fibrotic agent.
SGLT-2 Inhibitor Synthesis
In the development of gliflozins (SGLT-2 inhibitors), the 5-chloro-2,4-dibromo motif allows for sequential palladium-catalyzed cross-couplings.
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Selectivity: The bromine at C2 is sterically crowded but electronically activated by the ortho-carbonyl. However, the bromine at C4 is typically more accessible for Suzuki-Miyaura coupling, allowing the attachment of the sugar moiety or the distal aryl ring depending on the specific drug design [2].
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
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Engineering Controls: Use only in a chemical fume hood. The bromination step (Step 1) releases HBr gas; a caustic scrubber is mandatory.
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PPE: Nitrile gloves, safety goggles, and a lab coat are required.
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Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis or discoloration.
References
-
CN102351790A : Method for synthesizing 7-bromo-6-chloro-4-quinazolinone.[6] (Primary source for synthesis and physical data).[1][7][8]
-
CN112979448A : Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.[9] (Context on halogenated benzoic acid manufacturing for SGLT-2 inhibitors).
-
CN114436974A : Synthesis method of 7-bromo-6-chloro-4(3H)-quinazolinone. (Detailed downstream application).
Sources
- 1. Method for synthesizing 7-bromo-6-chloro-4-quinazolinone - Eureka | Patsnap [eureka.patsnap.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Ezogabine | C16H18FN3O2 | CID 121892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. US5744638A - Process for the preparation of haloanthranilic acids - Google Patents [patents.google.com]
- 6. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]
- 7. Retigabine | 150812-12-7 [chemicalbook.com]
- 8. CN114778743B - Detection method of trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 9. CN112979448A - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
